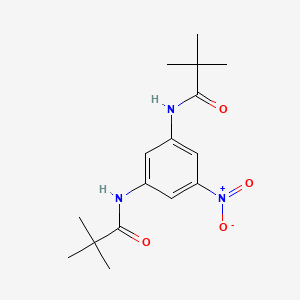
2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol, also known as BMPP, is a chemical compound that has shown potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.
Mecanismo De Acción
2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol exerts its effects through the inhibition of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol increases the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function. Additionally, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and cancer cell growth, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been shown to have antioxidant and anti-inflammatory properties. These properties can help to protect cells from oxidative damage and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol in lab experiments is its specificity for acetylcholinesterase inhibition. This specificity allows researchers to study the effects of increased acetylcholine levels in the brain without affecting other neurotransmitter systems. However, one limitation of using 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol. One area of research is the development of new drugs based on the structure of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol. By modifying the chemical structure of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol, researchers can create new compounds with improved efficacy and reduced side effects. Another area of research is the investigation of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol's effects on other biological systems, such as the immune system and the cardiovascular system. Finally, the potential clinical applications of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol in the treatment of cognitive disorders and cancer should be further explored.
Métodos De Síntesis
The synthesis of 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol involves the reaction between 2-bromo-6-methoxyphenol and piperidine-1-carbonothioic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have beneficial effects on cognitive function. In cancer research, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been shown to inhibit the growth of cancer cells, making it a potential candidate for future cancer treatments. In drug discovery, 2-bromo-6-methoxy-4-(1-piperidinylcarbonothioyl)phenol has been used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
Propiedades
IUPAC Name |
(3-bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c1-17-11-8-9(7-10(14)12(11)16)13(18)15-5-3-2-4-6-15/h7-8,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRGAEJZVNLYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5716842.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5716843.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5716869.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)

![4-(dimethylamino)benzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5716882.png)


![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)

![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)